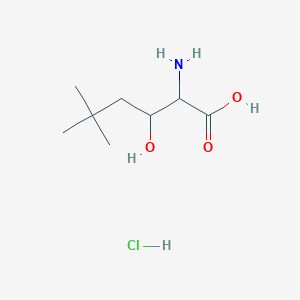2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride
CAS No.: 1803561-82-1
Cat. No.: VC2605083
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1803561-82-1 |
|---|---|
| Molecular Formula | C8H18ClNO3 |
| Molecular Weight | 211.68 g/mol |
| IUPAC Name | 2-amino-3-hydroxy-5,5-dimethylhexanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO3.ClH/c1-8(2,3)4-5(10)6(9)7(11)12;/h5-6,10H,4,9H2,1-3H3,(H,11,12);1H |
| Standard InChI Key | ODCSPVSRZKOFFB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C(C(=O)O)N)O.Cl |
| Canonical SMILES | CC(C)(C)CC(C(C(=O)O)N)O.Cl |
Chemical Structure and Properties
Molecular Identification
2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride is an organic compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.68 g/mol . Its CAS registry number is 1803561-82-1 . The compound belongs to the class of substituted amino acids, specifically β-hydroxy amino acids, with additional structural modifications including dimethyl substitution at the 5-position and a hydrochloride salt form.
Structural Features
The compound features several distinctive structural elements:
-
An α-amino group at the C-2 position, which is a defining characteristic of amino acids
-
A β-hydroxyl group at the C-3 position, making it a β-hydroxy amino acid
-
A 5,5-dimethyl substitution on the hexanoic acid backbone, creating a branched structure
-
A hydrochloride salt formation, affecting its solubility and chemical behavior
These structural elements contribute to the compound's unique chemical and biological properties, distinguishing it from other amino acid derivatives.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride are summarized in the following table:
Related Compounds and Structural Variants
Non-hydrochloride Form
The free base form of this compound, 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid, has a molecular formula of C8H17NO3 and a molecular weight of 175.23 g/mol . Its CAS number is 1491665-59-8, and it has several synonyms including AKOS015550152 and CS-0272671 . The difference between the hydrochloride salt and the free base is the presence of HCl in the salt form, which significantly affects properties such as solubility, stability, and reactivity.
Structural Analogues
Several structural analogues of this compound exist, with variations in:
-
The stereochemistry at the chiral centers (C-2 and C-3)
-
The position and nature of substituents on the carbon chain
-
The presence or absence of additional functional groups
-
The salt form (hydrochloride, sulfate, etc.)
One related compound mentioned in the scientific literature is (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, which has been synthesized as part of research on the cyclodepsipeptide pipecolidepsin A .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of β-hydroxy amino acids like 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride typically involves sophisticated organic chemistry techniques, including:
-
Stereoselective aldol reactions
-
Asymmetric hydrogenation of β-keto amino acid precursors
-
Enzymatic transformations of suitable precursors
-
Chiral auxiliary-based syntheses
Related Synthesis Research
Research published in Nature Communications describes an "efficient diastereoselective synthesis" of a structurally related compound, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid . This synthesis was part of research focused on the total synthesis of the cyclodepsipeptide pipecolidepsin A. The synthetic approach involved:
-
Use of protected amino acid derivatives obtained from commercial sources
-
Coupling reagents, linkers, and resins for peptide synthesis
-
Analytical methods including HPLC-PDA and HPLC-MS for product characterization
While this compound differs slightly from 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride, the synthetic approaches may be adaptable for our compound of interest.
Chemical Reactivity and Reaction Mechanisms
Reactive Functional Groups
The reactivity of 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride is determined by its functional groups:
Stereochemical Considerations
As an amino acid derivative with multiple stereocenters, 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride can exist in different stereoisomeric forms. The stereochemistry at the C-2 and C-3 positions is particularly important for:
-
Its potential biological activity
-
Its participation in stereoselective reactions
-
Its incorporation into peptides and other complex molecules
-
Its interaction with enzymes and other biological macromolecules
Analytical Methods and Characterization
Analytical Techniques
The characterization of 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride typically employs techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry (MS) for molecular weight determination
-
Infrared (IR) spectroscopy for functional group identification
-
X-ray crystallography for determination of absolute configuration
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
HPLC Analysis Methods
Based on the Nature Communications paper, HPLC methods that may be applicable to the analysis of compounds like 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride include :
| Analytical Method | Column Type | Mobile Phase | Detection |
|---|---|---|---|
| HPLC-PDA | Xbridge C18 reversed-phase analytical column | Linear gradients of acetonitrile (+0.036% TFA) into H2O (+0.045% TFA) | UV at 220 and 254 nm |
| HPLC-MS | Sunfire C18 reversed-phase analytical column | Linear gradients of acetonitrile (+0.07% Formic acid) into H2O (+0.1% Formic acid) | UV at 220 and 254 nm, and MS detection |
These methods can be valuable for both qualitative and quantitative analysis of the compound, ensuring its identity, purity, and stability.
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and scalable synthesis methods for 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride, including:
-
Development of catalytic asymmetric methods for improved stereoselectivity
-
Continuous-flow chemistry approaches for industrial scale-up
-
Green chemistry methods to reduce environmental impact
-
Chemoenzymatic approaches combining the advantages of chemical and enzymatic catalysis
Biological Evaluation
Further investigation into the biological properties of this compound could include:
-
Screening for potential antimicrobial activities
-
Evaluation of enzyme inhibition properties
-
Assessment of incorporation into bioactive peptides
-
Structure-activity relationship studies to understand the importance of specific structural features
-
Investigation of potential neuroprotective or metabolic effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume